Adenine, monopotassium salt is a chemical compound derived from adenine, a purine base integral to nucleic acids like DNA and RNA. This compound, with the chemical formula C₅H₅N₅·K, is often utilized in biochemical research and has significant applications in medicine and industry due to its role as a precursor in nucleotide synthesis and its involvement in various biological processes. As a monopotassium salt, it contains one potassium ion associated with the adenine molecule, which enhances its solubility and reactivity in aqueous environments.
The major products formed from these reactions include various adenine derivatives, which possess distinct biological and chemical properties.
Adenine, monopotassium salt plays a crucial role in cellular metabolism as it is involved in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It also participates in various biochemical pathways that regulate cellular functions, including DNA and RNA synthesis. The compound's biological activity is essential for energy transfer and storage within cells, making it vital for cellular respiration and metabolic processes.
The synthesis of adenine, monopotassium salt typically involves the following methods:
Adenine, monopotassium salt has a wide array of applications:
Research has shown that adenine, monopotassium salt interacts with various enzymes and molecular pathways. Its mechanism of action primarily involves facilitating energy transfer through ATP synthesis. Additionally, studies have demonstrated its role as a cofactor in enzymatic reactions, enhancing the activity of specific enzymes critical for cellular functions .
Several compounds are structurally or functionally similar to adenine, monopotassium salt. Here are some notable examples:
| Compound Name | Description |
|---|---|
| Adenosine Monophosphate (AMP) | A nucleotide involved in energy transfer within cells. |
| Adenosine Diphosphate (ADP) | Another nucleotide that plays a critical role in metabolism. |
| Adenosine Triphosphate (ATP) | The primary energy carrier in all living cells. |
| β-Nicotinamide Adenine Dinucleotide | A coenzyme that participates in oxidation-reduction reactions. |
Adenine, monopotassium salt is unique due to its specific role as a stable precursor for nucleic acid synthesis and its applications across various scientific fields. Unlike other similar compounds that primarily serve as energy carriers or cofactors, adenine, monopotassium salt's stability and reactivity make it particularly valuable for research and industrial applications.
Adenine monopotassium salt is systematically named potassium 9H-purin-6-amide according to IUPAC conventions. Its molecular formula is C₅H₄KN₅, derived from the parent adenine molecule (C₅H₅N₅) through substitution of one hydrogen atom with a potassium ion. The compound’s structure retains the bicyclic purine framework, with the potassium ion stabilizing the deprotonated N-9 position (Figure 1).
Table 1: Key chemical properties of adenine monopotassium salt
| Property | Value |
|---|---|
| Molecular weight | 189.21 g/mol |
| Solubility in water | 50–100 mg/mL (25°C) |
| Melting point | Decomposes above 300°C |
| CAS Registry Number | Not formally assigned |
The salt form enhances aqueous solubility compared to free adenine, which exhibits limited dissolution (≤2 mg/mL). This property makes it advantageous for preparing standardized solutions in enzymatic assays and nucleotide synthesis. Synonymous terms include adenine potassium salt and potassium adenine, though these are less frequently used in modern literature.
The isolation of adenine dates to 1885, when Albrecht Kossel extracted it from pancreatic tissue, coining the term from the Greek adēn (gland). However, the monopotassium derivative emerged much later, paralleling mid-20th-century advances in nucleotide chemistry. Researchers developed salt forms of purine bases to improve crystallization for X-ray diffraction studies and to create pH-stable reagents.
Key milestones include:
This synthetic progression enabled precise manipulation of adenine in metabolic studies, overcoming the limitations of free base instability in aqueous buffers.
As a stabilized adenine source, the monopotassium salt facilitates critical biochemical processes:
The compound serves as a direct precursor in the purine salvage pathway, where adenine phosphoribosyltransferase (APRT) catalyzes its conversion to adenosine monophosphate (AMP). This bypasses energetically costly de novo synthesis, conserving cellular ATP reserves.
Reaction:
$$ \text{Adenine + PRPP} \xrightarrow{\text{APRT}} \text{AMP + PP}_i $$
In NAD⁺ and FAD biosynthesis, the potassium salt provides the adenine moiety without introducing counterions that might inhibit flavin or nicotinamide enzymes. Studies using isotopically labeled adenine monopotassium salt ([¹⁵N₅]-form) have traced nucleotide turnover rates in mitochondrial electron transport chains.
Crystallographic analyses of DNA polymerase complexes often employ adenine monopotassium salt to investigate base-pairing fidelity. The potassium ion’s small ionic radius (1.38 Å) minimizes steric hindrance compared to sodium or magnesium derivatives.
Figure 1: Adenine monopotassium salt structure
N / \ N C-K⁺ / \ C N \ / N─C This configuration maintains the anti-conformation essential for Watson-Crick base pairing while ensuring charge neutrality in non-aqueous media.
3.1.1 Multi-step chemical synthesis (epichlorohydrin pathway)
An industry-adopted route condenses epichlorohydrin with aqueous ammonia, formaldehyde and hydrogen peroxide to generate a chlorinated intermediate that is finally cyclised with formamide to give adenine. Under the representative conditions listed in Table 1, the crude adenine crystallises directly from the mother liquor and is isolated in yields above eighty-seven per cent [1].
3.1.2 Microbial fermentation coupled with enzymatic conversion
A two-stage bioprocess uses an engineered Bacillus subtilis strain to overproduce adenosine. A sonicated crude preparation of adenosine hydrolase from Escherichia coli is added in three pulses; in-situ dialysis through a ceramic membrane removes inhibitory metabolites and allows near-quantitative transformation of adenosine to adenine. The final titre reaches fourteen grams per litre after forty hours, the highest value reported for an adenine fermentation to date [2].
Table 1 Typical performance data for large-scale adenine manufacture
| Route | Key reagents or organisms | Reaction temperature (degrees Celsius) | Space-time yield | Isolated yield (crude) | Principal by-products |
|---|---|---|---|---|---|
| Epichlorohydrin–formamide chemical process | Epichlorohydrin, aqueous ammonia, formaldehyde, hydrogen peroxide, chlorine gas | 25 → 90 | 0.44 kg L⁻¹ day⁻¹ | 87–89% [1] | Chloride salts, residual alcohols |
| Membrane-assisted fermentation | Bacillus subtilis XGL, adenosine hydrolase crude extract | 37 | 14 g L⁻¹ in 40 h [2] | >95% (after purification) | Nucleotide fragments, cell debris |
3.2.1 Direct neutralisation–crystallisation
Single crystals of the monopotassium salt form when an aqueous suspension of adenine is brought to a potential-of-hydrogen value of approximately fourteen with potassium hydroxide and the clear solution is allowed to evaporate slowly at twenty-five degrees Celsius [3]. The potassium cation coordinates to the N1 and N7 ring nitrogens, giving an anhydrous lattice that is stable under ambient humidity [4].
Stepwise procedure (one-gram scale)
3.2.2 Non-aqueous deprotonation for organometallic coupling studies
For synthetic derivatisation, deprotonation of adenine with potassium hydride or potassium tert-butoxide in polar aprotic solvents affords the potassium adeninate ion-pair. Spectroscopic and computational work shows a strong preference for bidentate coordination of potassium at the N3 and N9 positions, which maximises anionic charge delocalisation and nucleophilicity [5] [6].
3.3.1 Water recrystallisation and impurity scavenging
Industrial-grade adenine is purified by boiling in water, hot filtration and staged recrystallisation. The patent process outlined in Table 2 uses an organic acid shift (potential-of-hydrogen value 2–3) and ethylenediaminetetra-acetic acid to chelate trace metals; activated carbon removes chromophores before ultrafiltration. Final neutralisation and low-temperature crystallisation deliver material of pharmaceutical quality with minimal inorganic ion ingress [7] [8].
Table 2 Representative purification sequence and efficiency
| Operation | Operating parameters | Mass loss | Purity gain |
|---|---|---|---|
| Hot dissolution–centrifugation | Water, 100 degrees Celsius, five minutes | 3% | Removes insoluble mineral residues [8] |
| Carbon treatment with ethylenediaminetetra-acetic acid | Ninety degrees Celsius, thirty minutes | 1% | Reduces heavy metals to < 5 ppm [7] |
| Ultrafiltration (five kilodalton cut-off) | Trans-membrane pressure two bar | Negligible | Eliminates fines and adsorbed pigments [7] |
| Controlled crystallisation | Four degrees Celsius, thirty-six hours | 5% | Achieves ≥ 99.8% assay by high performance liquid chromatography [7] |
3.3.2 Chromatographic impurity profiling
High performance liquid chromatography using an ion-pair reversed-phase system with tetrabutylammonium hydrogen sulphate separates adenine from guanosine, inosine and uridine, allowing a reporting threshold of 0.05 per cent for each related substance—an order of magnitude more sensitive than the thin-layer method in older pharmacopeias [9].
3.3.3 Solid-state authentication
Powder X-ray diffraction distinguishes the monopotassium salt from the polymorphic free base: the salt shows an intense reflection at 17.3 degrees two-theta not present in either polymorph of adenine [4] [10]. Routine batch release therefore combines diffraction fingerprinting with melting-point determination (246 degrees Celsius, decomposition) and infrared spectroscopy, where the salt displays a characteristic band at 1510 centimetres⁻¹ attributable to K–N stretching [3].